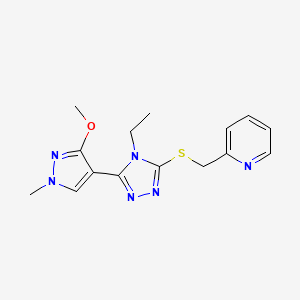
2-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a useful research compound. Its molecular formula is C15H18N6OS and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule that incorporates multiple pharmacologically relevant moieties, including a pyridine ring and a triazole scaffold. This compound has garnered attention for its potential biological activities, particularly in antifungal and antibacterial applications.
Chemical Structure and Properties
The molecular formula for this compound is C17H19N5O2S, with a molecular weight of approximately 357.43 g/mol. The structure features a thioether linkage to the pyridine ring, which may enhance its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2S |
| Molecular Weight | 357.43 g/mol |
| Purity | ≥ 95% |
Antifungal Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold are significant in the development of antifungal agents. The triazole core is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. A review highlighted that compounds with this scaffold demonstrate a broad spectrum of antifungal activity against various pathogens, including Candida and Aspergillus species .
In vitro studies have classified antifungal activity based on minimum inhibitory concentration (MIC) values, with compounds exhibiting excellent activity at concentrations as low as 0.06−2μg/mL .
Antibacterial Activity
The antibacterial potential of triazole-containing compounds has also been investigated. Studies have shown that certain derivatives exhibit significant antibacterial properties against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Essential for antifungal and antibacterial activity.
- Thioether Linkage : May enhance lipophilicity and permeability across biological membranes.
- Pyridine Moiety : Known to participate in hydrogen bonding interactions with biological targets.
Case Study 1: Antifungal Evaluation
In a study evaluating various triazole derivatives, the compound exhibited promising antifungal activity against Candida albicans with an MIC of 8μg/mL. This was comparable to established antifungal agents like fluconazole .
Case Study 2: Antibacterial Assessment
Another investigation assessed the antibacterial efficacy of triazole derivatives against E. coli. The compound demonstrated an MIC value of 16μg/mL, indicating moderate antibacterial properties that warrant further exploration .
Propriétés
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-4-21-13(12-9-20(2)19-14(12)22-3)17-18-15(21)23-10-11-7-5-6-8-16-11/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBFUCCUIUQCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=N2)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














